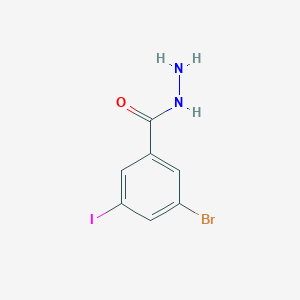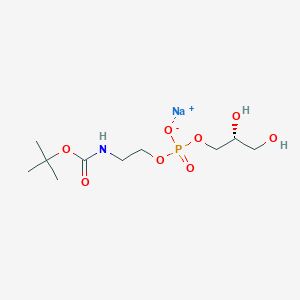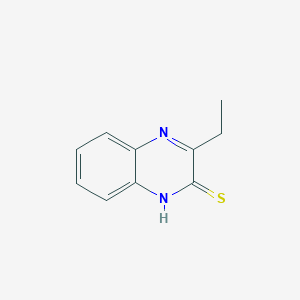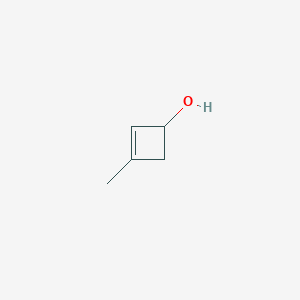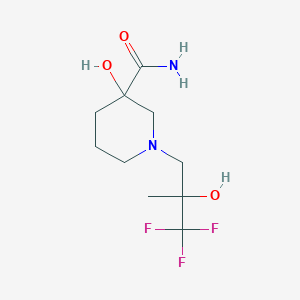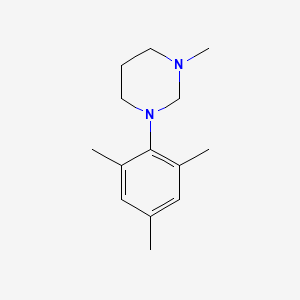
(S)-2-Amino-4-(1-(tert-butoxycarbonyl)azetidin-3-yl)butanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-4-(1-(tert-butoxycarbonyl)azetidin-3-yl)butanoic acid is a chiral compound that features an azetidine ring with a tert-butoxycarbonyl (Boc) protecting group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-(1-(tert-butoxycarbonyl)azetidin-3-yl)butanoic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amino group during subsequent reactions. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Coupling with Butanoic Acid: The protected azetidine is then coupled with a butanoic acid derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated peptide synthesizers and large-scale reactors to handle the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-4-(1-(tert-butoxycarbonyl)azetidin-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.
Substitution: The azetidine ring can undergo substitution reactions to introduce different substituents at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-4-(1-(tert-butoxycarbonyl)azetidin-3-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including peptides and small molecule inhibitors.
Biology: The compound can be used to study enzyme-substrate interactions and to develop enzyme inhibitors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or functionality.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-4-(1-(tert-butoxycarbonyl)azetidin-3-yl)butanoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then interact with various molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid: This compound has a similar azetidine ring structure but with an acetic acid moiety instead of butanoic acid.
1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid: Another similar compound with a carboxylic acid group directly attached to the azetidine ring.
Uniqueness
(S)-2-Amino-4-(1-(tert-butoxycarbonyl)azetidin-3-yl)butanoic acid is unique due to its specific combination of an azetidine ring, a Boc protecting group, and a butanoic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable building block in synthetic chemistry and drug discovery.
Eigenschaften
Molekularformel |
C12H22N2O4 |
|---|---|
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
(2S)-2-amino-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]butanoic acid |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-8(7-14)4-5-9(13)10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16)/t9-/m0/s1 |
InChI-Schlüssel |
IRXWWWOUIQHKQQ-VIFPVBQESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC[C@@H](C(=O)O)N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


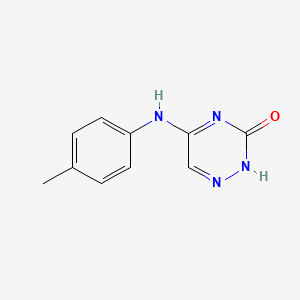
![(R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13118739.png)
![4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13118746.png)

![(6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)
![6-Methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13118755.png)
